Rhodojaponin II (Standard)

Cardiotoxicity Safety Pharmacology Grayanotoxin Toxicology

Rhodojaponin II (Standard) is the definitive reference compound for grayanane diterpenoid research. As a primary active/toxic constituent of Rhododendron molle, it is essential for LC-MS/MS method validation (linearity 2–1250 ng/mL; LLOQ 2 ng/mL). Use it to benchmark cardiotoxicity in SAR studies, investigate anti-inflammatory mechanisms (IC50 2.8 μM), or ensure botanical QC batch consistency. Do not substitute with analogs—minor structural variations cause significant disparities in pharmacokinetics and toxicity profiles.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
Cat. No. B15560032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodojaponin II (Standard)
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17+,19-,20+,21-,22+/m1/s1
InChIKeyFJISLLRXVSQIES-NKQBILNISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodojaponin II (Standard): A Grayanane Diterpenoid Reference Compound for Anti-inflammatory and Cardiotoxicity Research


Rhodojaponin II (Standard), also known as grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6-acetate, is a grayanane-type diterpenoid isolated primarily from the flowers and leaves of Rhododendron molle G. Don [1]. As a reference standard, it is specifically intended for quantitative analysis, quality control, and biochemical experimentation . Rhodojaponin II is recognized as one of the primary active and toxic constituents of R. molle, and research indicates its plasma concentrations correlate strongly with observed cardiotoxicity, making it a critical compound for pharmacokinetic and safety studies [2][3].

Rhodojaponin II (Standard) vs. In-Class Analogs: Why Structural Similarity Does Not Ensure Functional Equivalence


While Rhodojaponin II belongs to the grayanane diterpenoid family, which includes numerous structurally related compounds like Rhodojaponin III, Rhodojaponin VI, and Grayanotoxin II, subtle variations in acetylation, epoxidation, and hydroxyl group positioning create profound functional divergence [1]. These minor structural differences lead to significant, quantifiable disparities in toxicity profiles, pharmacokinetic parameters, and specific biological activities [2][3]. Consequently, substituting Rhodojaponin II with a generic 'rhodojaponin' or a closely related analog in research or analytical applications without direct comparative data introduces uncontrolled experimental variables and risks invalidating results.

Rhodojaponin II (Standard): Quantified Differentiation in Toxicity, Pharmacokinetics, and Anti-inflammatory Activity


Comparative Cardiotoxicity: Distinguishing Rhodojaponin II from Rhodojaponin III and Rhodojaponin VI

Rhodojaponin II's cardiotoxic potential is well-documented, but its risk profile differs markedly from its analogs. While Rhodojaponin III demonstrates extreme acute toxicity (i.p. LD50 = 0.40 mg/kg in mice), Rhodojaponin VI is approximately three times less toxic than Rhodojaponin III [1]. Rhodojaponin II's position in this toxicity spectrum, alongside its quantifiable correlation with cardiotoxicity markers in pharmacokinetic studies, makes it an essential reference standard for assessing and comparing the safety margins of grayanane diterpenoids [2].

Cardiotoxicity Safety Pharmacology Grayanotoxin Toxicology

Pharmacokinetic Differentiation: Distinct Plasma Profiles of Rhodojaponin II, I, and III

In a head-to-head rat pharmacokinetic study, the plasma concentration profiles of Rhodojaponin II were found to be markedly different from those of Rhodojaponin I and Rhodojaponin III following oral administration of Rhododendri Mollis Flos extract [1]. A subsequent UPLC-MS/MS method validation study established the precise analytical parameters for Rhodojaponin II, demonstrating a linear detection range of 2–1250 ng/mL (r=0.9991) and a lower limit of quantification (LLOQ) of 2 ng/mL [2]. These distinct pharmacokinetic behaviors (AUC0-t, AUC0-∞, t1/2, Tmax, and Cmax) confirm that Rhodojaponin II cannot be assumed to behave like its structural analogs in vivo.

Pharmacokinetics ADME UPLC-MS/MS

Anti-inflammatory Potency: Rhodojaponin II's Specific IC50 in Macrophages

In a comparative in vitro screen of 29 compounds, Rhodojaponin II was identified as the most effective anti-inflammatory agent in LPS-activated RAW 264.7 macrophages, exhibiting an IC50 value of 2.8 ± 0.5 μM [1]. This quantitative benchmark provides a direct measure of its potency relative to other tested natural products. While many grayanoids possess anti-inflammatory properties, this specific IC50 value serves as a crucial reference point for comparing the efficacy of other Rhodojaponin II samples or for benchmarking the activity of novel derivatives in the same cellular model.

Anti-inflammatory Activity Inflammation Macrophage

In Vivo Nephroprotective Efficacy: Amelioration of Kidney Injury in a Murine Model

In a mouse model of adriamycin-induced nephropathy (ADRN), treatment with Rhodojaponin II (R-II) at a dose of 0.04 mg/kg for five weeks effectively ameliorated proteinuria and kidney injury. This therapeutic effect was linked to the suppression of the TGF-β1/Smad signaling pathway [1]. This provides direct in vivo evidence of Rhodojaponin II's disease-modifying activity in a relevant pathological context, which is not an inherent or proven property of all grayanane diterpenoids. The study validates Rhodojaponin II as a key active component from R. molle responsible for the traditional medicine's observed renal benefits.

Nephroprotection In Vivo Pharmacology TGF-β/Smad Pathway

Definitive Application Scenarios for Rhodojaponin II (Standard) Based on Differentiated Evidence


Calibration and Validation of Analytical Methods for Graynoid Quantification in Biological Fluids

Rhodojaponin II (Standard) is the essential reference material for developing and validating LC-MS/MS or UPLC-MS/MS methods to quantify Rhodojaponin II in plasma or tissue samples. Its use ensures accurate determination of linearity (2–1250 ng/mL, r=0.9991) and lower limit of quantification (2 ng/mL), which is critical for preclinical pharmacokinetic and toxicokinetic studies [1]. This scenario is particularly vital when distinguishing Rhodojaponin II from co-occurring analogs like Rhodojaponin III, which have different analytical responses [2].

Mechanistic Studies of Cardiotoxicity and Structure-Activity Relationships (SAR)

Given the narrow therapeutic window of rhodojaponins and the established correlation between their plasma concentrations and cardiotoxicity markers, Rhodojaponin II serves as a key reference compound in SAR studies aimed at understanding and mitigating cardiotoxic effects [3]. Its use allows researchers to benchmark the cardiac safety of new derivatives against a compound with a well-documented in vivo pharmacokinetic-toxicity relationship, facilitating the rational design of safer grayanane-based therapeutics.

In Vitro and In Vivo Anti-inflammatory and Nephroprotective Research

Rhodojaponin II is the compound of choice for investigating anti-inflammatory mechanisms in macrophages (IC50 = 2.8 μM) [4] and nephroprotective pathways in vivo (effective dose: 0.04 mg/kg in ADRN mice) [5]. Its validated activity in suppressing key inflammatory pathways (NF-κB, TLR4/MyD88, TGF-β1/Smad) makes it a potent pharmacological tool for studying chronic inflammation, rheumatoid arthritis, and chronic kidney disease models.

Quality Control and Standardization of Rhododendron molle Extracts

As one of the primary active and toxic diterpenoids in R. molle, Rhodojaponin II (Standard) is indispensable for the chemical fingerprinting and quality control of herbal extracts and formulations derived from this plant. Its use ensures batch-to-batch consistency and facilitates the correlation of chemical composition with biological activity, which is a prerequisite for any advanced botanical drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodojaponin II (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.